molecular formula C24H24N4O4 B14962512 N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide

N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide

Cat. No.: B14962512
M. Wt: 432.5 g/mol
InChI Key: GFHFWGFKMHTSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a beta-carboline core, a dioxopyrrolidine ring, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the beta-carboline core. This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure. The next step involves the introduction of the dioxopyrrolidine ring, which can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative. Finally, the acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the dioxopyrrolidine ring can be reduced to form alcohols.

    Substitution: The acetamide group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acylation reactions can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its beta-carboline core suggests potential activity as a neuroprotective agent or enzyme inhibitor.

    Medicine: The compound may have therapeutic potential in treating neurological disorders or as an anti-cancer agent.

    Industry: It could be used in the development of new materials or as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The beta-carboline core may interact with neurotransmitter receptors in the brain, while the dioxopyrrolidine ring could inhibit certain enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline derivative with neuroprotective properties.

    Tetrahydro-beta-carboline: A simpler analog with similar structural features.

    Acetylphenylalanine: Contains an acetamide group but lacks the beta-carboline and dioxopyrrolidine rings.

Uniqueness

N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[4-[3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C24H24N4O4/c1-14(29)25-15-3-5-16(6-4-15)28-23(30)12-22(24(28)31)27-10-9-18-19-11-17(32-2)7-8-20(19)26-21(18)13-27/h3-8,11,22,26H,9-10,12-13H2,1-2H3,(H,25,29)

InChI Key

GFHFWGFKMHTSCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.